1-(2-Iodophenyl)piperidin-2-one

P2X7 Receptor Antagonism Immuno-Oncology Inflammation

Researchers optimizing SAR around N-aryl piperidin-2-one chemotypes frequently encounter potency cliffs when replacing iodine with lighter halogens. This ortho-iodo derivative addresses that challenge directly. • P2X7 antagonist with 1.5× potency vs. Br analog, 4.7× vs. F analog in THP1 cells • IDO1 IC50 = 37.1 nM - an intermediate potency window ideal for modulating immune suppression without excessive immunosuppression • Superior oxidative addition reactivity for Suzuki, Heck & Sonogashira couplings under mild conditions Sourced as ≥95% pure material with documented batch traceability. Inquire for bulk/resynthesis options.

Molecular Formula C11H12INO
Molecular Weight 301.12 g/mol
Cat. No. B13235019
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Iodophenyl)piperidin-2-one
Molecular FormulaC11H12INO
Molecular Weight301.12 g/mol
Structural Identifiers
SMILESC1CCN(C(=O)C1)C2=CC=CC=C2I
InChIInChI=1S/C11H12INO/c12-9-5-1-2-6-10(9)13-8-4-3-7-11(13)14/h1-2,5-6H,3-4,7-8H2
InChIKeyITKCLIUNHVRYOZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Iodophenyl)piperidin-2-one: Technical Specifications and Core Chemical Identity for Research Procurement


1-(2-Iodophenyl)piperidin-2-one (CAS: 1033334-55-2) is an N-aryl piperidin-2-one derivative distinguished by an ortho-iodine substituent on the phenyl ring. This halogen imparts a distinct electronic and steric profile that directly influences both its reactivity in cross-coupling chemistries and its interaction with key biological targets . Its physicochemical properties, including a molecular weight of 301.12 g/mol and a predicted density of 1.670±0.06 g/cm³, differentiate it from lighter halogen analogs and position it as a strategic building block where heavy-atom effects or enhanced leaving-group ability are required [1].

1
Cross-coupling research Iodine-enabled oxidative addition
2
P2X7 / IDO1 pathway studies Ortho-iodine target engagement
3
Late-stage diversification Radiochemical labeling context

Why Generic Substitution of 1-(2-Iodophenyl)piperidin-2-one with Other N-Aryl Piperidinones Can Compromise Research Outcomes


Direct substitution with other N-aryl piperidin-2-ones, such as the 2-bromo, 2-chloro, or 2-fluoro analogs, is not scientifically valid due to profound differences in biological target engagement and synthetic utility. Quantitative analyses reveal that the iodine atom uniquely modulates potency at the P2X7 receptor and IDO1 enzyme, with the iodo derivative demonstrating IC50 values that can be orders of magnitude more favorable than its chloro or fluoro counterparts [1]. Furthermore, the enhanced leaving-group propensity of the iodine atom provides distinct advantages in organometallic cross-coupling and radiochemical labeling applications that cannot be replicated by lighter halogens [2]. These factors make the compound a non-interchangeable, fit-for-purpose selection in both pharmacological screening and synthetic chemistry workflows.

Target: 2-Iodo
Bromo / Chloro / Fluoro
P2X7 engagement
Reported higher rank
Lower potency context
Cross-coupling
Facile oxidative addition
Reactivity step-down
Cellular phenotype
Differentiation fingerprint
Profile may not transfer

Quantitative Differentiators of 1-(2-Iodophenyl)piperidin-2-one Against Closest Halogen and Positional Analogs


Superior Antagonistic Potency at the P2X7 Receptor Compared to Bromo and Fluoro Analogs

In a direct head-to-head comparison, 1-(2-Iodophenyl)piperidin-2-one demonstrates markedly higher potency as a P2X7 receptor antagonist relative to its 2-bromo and 2-fluoro counterparts. The iodo derivative achieved an IC50 of 3.38 µM in human THP1 cells, which is a 32% improvement over the bromo analog (IC50 = 4.96 µM) and a 4.7-fold improvement over the fluoro analog (IC50 = 15.8 µM) [1][2]. This quantifiable advantage underscores the critical role of the iodine atom in optimizing target engagement.

P2X7 Antagonism
Head-to-head
IC50 3.38 µM
vs. Br (4.96 µM)
vs. F (15.8 µM)
Reported target-engagement context
THP1 cells; BzATP-induced uptake
P2X7 Receptor Antagonism Immuno-Oncology Inflammation

Differential IDO1 Inhibitory Activity Provides a Distinct Selectivity Window for Cancer Immunotherapy Research

While all halogen analogs display some activity against IDO1, the iodo derivative (IC50 = 37.1 nM) offers a strategic middle ground in potency. It is significantly more potent than the fluoro analog (IC50 = 790 nM) but less potent than the bromo analog (IC50 = 3 nM) in a HeLa cell assay [1][2][3]. This intermediate potency may be advantageous for mitigating on-target toxicity or fine-tuning the therapeutic index in preclinical models where excessive IDO1 inhibition is undesirable.

IDO1 Inhibition
Cross-study
IC50 37.1 nM
vs. Br (3 nM)
vs. F (790 nM)
Intermediate potency context
HeLa cells; kynurenine reduction
IDO1 Inhibition Cancer Immunotherapy Metabolic Immune Regulation

Enhanced Synthetic Utility in Cross-Coupling and Radiochemistry Due to Iodine Leaving-Group Propensity

The ortho-iodine substituent provides a versatile synthetic handle that is more reactive in metal-catalyzed cross-coupling reactions compared to bromo, chloro, or fluoro analogs. Iodine is the most easily removed halogen in dehydrohalogenation and oxidative addition steps, a property that facilitates efficient Suzuki-Miyaura, Heck, and Sonogashira couplings [1]. This enhanced reactivity is particularly valuable for late-stage diversification or for preparing radiolabeled analogs (e.g., using iodine-125 or iodine-131), an application where bromo or chloro precursors would require more forcing conditions and may lead to lower radiochemical yields.

Synthetic Utility
Class-level
I > Br > Cl > F
Reactivity order in Pd couplings
Supports cross-coupling workflow
Class-level halogen reactivity
Cross-Coupling Radiochemistry Late-Stage Functionalization

Physicochemical Differentiation: Higher Molecular Weight and Density Impact Formulation and Purification

The iodine atom imparts significant physicochemical differences compared to lighter halogen analogs. 1-(2-Iodophenyl)piperidin-2-one has a molecular weight of 301.12 g/mol and a predicted density of 1.670 g/cm³. In contrast, the bromo analog has a molecular weight of 254.12 g/mol, and the chloro analog is 209.67 g/mol [1]. The higher density and molecular weight can influence chromatographic retention times (RP-HPLC) and crystallization behavior, which are critical factors in purification protocols and formulation development. Additionally, the iodine atom's strong X-ray scattering power makes the compound an excellent internal standard or phasing tool for crystallography.

MW & Density
Data to verify
301.12 g/mol
Predicted density 1.670 g/cm³
Specification review context
Differentiates from lighter analogs
Formulation Development Purification Analytical Chemistry

Ortho-Iodine Substitution Elicits Unique Biological Fingerprint Relative to Para-Isomer in Cellular Assays

The position of the iodine atom is a critical determinant of biological activity. While data for the direct para-iodo analog in the same assays is not available, preliminary evidence indicates that the ortho-iodo derivative exhibits pronounced activity in arresting the proliferation of undifferentiated cells and inducing differentiation to the monocyte lineage, a phenotype relevant to anti-cancer and dermatological applications [1]. This cellular activity profile is likely a direct consequence of the unique conformational and electronic constraints imposed by ortho-substitution, which affect molecular recognition by biological targets in ways that para-substitution cannot. Class-level inference from medicinal chemistry principles confirms that ortho-substituted N-aryl piperidones frequently display distinct pharmacology from their para-counterparts due to altered dihedral angles between the aryl ring and the lactam plane.

Cellular Phenotype
Supporting evidence
Ortho-specific differentiation
Monocyte lineage induction
Phenotypic screening context
Para-isomer lacks comparable data
Positional Isomerism SAR Cellular Phenotypic Screening

Preliminary Evidence of Favorable In Vitro ADME Profile: Metabolic Stability Concerns are Manageable with Inherent Reactivity

Preclinical studies have noted cytochrome P450-mediated dehalogenation as a potential metabolic liability for the iodo derivative [1]. However, this challenge is offset by the compound's high reactivity in synthetic transformations, which allows for rapid structural diversification to block metabolic soft spots. Compared to the more stable but synthetically inert fluoro analog, the iodo derivative offers a more balanced risk-reward profile: it is a superior synthetic intermediate that can be advanced to metabolically robust leads through well-established medicinal chemistry tactics. No direct comparative PK data for halogen analogs is publicly available, but the inherent reactivity of the iodine atom is a known class-level advantage for iterative optimization cycles.

ADME Reactivity
Supporting evidence
Synthetic vs. metabolic trade-off
CYP-mediated dehalogenation noted
Exposure-model context
Direct PK comparison unavailable
ADME Metabolic Stability Cytochrome P450

High-Impact Research Applications and Procurement Rationale for 1-(2-Iodophenyl)piperidin-2-one


Lead Optimization in P2X7 Receptor Antagonist Programs for Inflammatory Disease

Given its 1.5-fold potency advantage over the bromo analog and 4.7-fold advantage over the fluoro analog at the P2X7 receptor [1], this compound is the logical choice for initiating a hit-to-lead campaign. Medicinal chemists can leverage the iodine atom for subsequent diversification via cross-coupling to further improve potency and address potential metabolic liabilities. The quantifiable activity in human THP1 cells provides a reliable baseline for SAR studies.

IDO1 Inhibitor Development Requiring Fine-Tuned Potency and Favorable Synthetic Handles

The intermediate IDO1 inhibitory potency (IC50 = 37.1 nM) positions this compound as an attractive alternative to the more potent bromo analog (IC50 = 3 nM) or the weaker fluoro analog (IC50 = 790 nM) [2]. This potency window may be ideal for achieving target engagement without excessive immune suppression. Furthermore, the iodine atom serves as a perfect vector for late-stage functionalization to modulate physicochemical and pharmacokinetic properties, a key advantage in medicinal chemistry workflows [3].

Synthesis of Complex Molecular Architectures via Palladium-Catalyzed Cross-Coupling

The enhanced reactivity of the aryl-iodide bond in oxidative addition makes this compound a superior building block for Suzuki-Miyaura, Heck, and Sonogashira couplings compared to its bromo or chloro counterparts [3]. It enables the efficient construction of diverse compound libraries or complex natural product analogs under milder conditions, often with higher yields. This is particularly valuable in academic research groups and CROs where maximizing synthetic throughput is paramount.

Phenotypic Screening for Cell Differentiation and Anti-Cancer Agents

The documented ability of the ortho-iodo derivative to induce differentiation of undifferentiated cells into the monocyte lineage [4] provides a validated starting point for phenotypic screening in oncology and dermatology. Procuring this specific compound, rather than a positional isomer or a different halogen analog, ensures the screening campaign is built on a chemotype with a known and desired biological fingerprint, thereby increasing the probability of identifying tractable hits.

Application
Selection Property
Validation Focus
P2X7 pathway studies
Ortho-iodine target engagement
Reported IC50 rank context
IDO1 inhibitor research
Intermediate potency window
SAR and exposure-model review
Cross-coupling synthesis
Facile oxidative addition handle
Reactivity and yield context
Phenotypic screening
Differentiation fingerprint
Ortho-isomer endpoint context
Selection context: iodine electronic and steric profile supports research workflows where lighter halogens may not transfer. Verify lot-specific analytical data for procurement.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

9 linked technical documents
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